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Compound of Interest

Compound Name: (S)-Navlimetostat

Cat. No.: B15608156 Get Quote

(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a first-in-class, oral,

selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine

(MTA) complex, demonstrating significant promise in the treatment of cancers harboring a

methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a

comprehensive comparison of the efficacy of (S)-Navlimetostat in various cancer types,

supported by preclinical and clinical data, and contrasts its performance with alternative

therapeutic strategies.

Mechanism of Action: Targeting a Unique
Vulnerability
(S)-Navlimetostat operates on the principle of synthetic lethality. The MTAP gene, frequently

co-deleted with the tumor suppressor CDKN2A in various cancers, encodes an enzyme crucial

for the salvage of adenine and methionine. Its absence leads to the accumulation of MTA within

cancer cells. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. (S)-
Navlimetostat is specifically designed to bind to this unique complex, thereby inhibiting the

enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cancer cells spares

healthy cells with functional MTAP, offering a potentially wider therapeutic window compared to

non-selective PRMT5 inhibitors.
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Caption: Mechanism of (S)-Navlimetostat in MTAP-deleted vs. wild-type cells.

Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent and selective anti-tumor

activity of (S)-Navlimetostat in MTAP-deleted cancer models.

In Vitro Cellular Activity
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(S)-Navlimetostat exhibits significant selectivity for MTAP-deleted cancer cell lines compared

to their MTAP wild-type counterparts. This is evident from the half-maximal inhibitory

concentration (IC50) values for both PRMT5-mediated symmetric dimethylarginine (SDMA)

modification and overall cell viability.

Cell Line
MTAP
Status

Assay Type
(S)-
Navlimetost
at IC50 (nM)

Fold
Selectivity
(WT/del)

Reference

HCT116 Wild-Type
SDMA

Inhibition
653 >80-fold [1]

HCT116 Deletion
SDMA

Inhibition
8 [1]

HCT116 Wild-Type
Cell Viability

(10-day)
890 >70-fold [1]

HCT116 Deletion
Cell Viability

(10-day)
12 [1]

Median of 70

cell lines
Deletion

Cell Viability

(5-day)
90 >24-fold [1][2]

Median of 26

cell lines
Wild-Type

Cell Viability

(5-day)
2200 [1][2]

In Vivo Xenograft Models
In animal models, orally administered (S)-Navlimetostat led to dose-dependent tumor growth

inhibition and reduction of the pharmacodynamic biomarker SDMA in MTAP-deleted tumors.
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Xenograft
Model

Cancer Type Dosing
Tumor Growth
Inhibition (TGI)

Reference

Lu-99 Lung Cancer 50 mg/kg/day 86% [3]

Lu-99 Lung Cancer 100 mg/kg/day 88% [3]

HCT116 (MTAP-

del)

Colorectal

Cancer

50-100

mg/kg/day

Significant

Inhibition
[1]

HCT116 (MTAP-

WT)

Colorectal

Cancer

50-100

mg/kg/day

No significant

effect
[1]

Mesothelioma

PDX Models
Mesothelioma 100 mg/kg/day

Significant anti-

tumor activity
[1][2]

Pancreatic

Cancer PDX

Models

Pancreatic

Cancer
100 mg/kg/day

Significant anti-

tumor activity
[4]

Clinical Efficacy
The first-in-human Phase 1/2 clinical trial (NCT05245500) is evaluating the safety and efficacy

of (S)-Navlimetostat in patients with advanced solid tumors harboring an MTAP deletion.[5][6]

[7] Early results have shown promising anti-tumor activity across multiple cancer types.[1][8]

Efficacy in Non-Small Cell Lung Cancer (NSCLC)
In heavily pretreated patients with MTAP-deleted NSCLC, (S)-Navlimetostat demonstrated

durable responses.

Parameter Value Reference

Overall Response Rate (ORR) 29% [9]

Disease Control Rate (DCR) 80% [9]

Median Duration of Response

(mDOR)
10.5 months [9]

Median Time to Response 4.3 months [9]
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Responses were observed in patients with various NSCLC histologies, including those with

EGFR and ALK alterations who had progressed on prior tyrosine kinase inhibitors.[9]

Efficacy in Other Solid Tumors
Objective responses have also been observed in patients with MTAP-deleted mesothelioma,

pancreatic cancer, melanoma, and gallbladder adenocarcinoma in the Phase 1 portion of the

study.[1][8] As of June 2023, six confirmed objective responses were observed among 18

evaluable patients treated at doses of 100mg once daily or greater.[5][10] More detailed

quantitative data for these cohorts are anticipated as the trial progresses.

Comparison with Other Therapies
A direct head-to-head comparison of (S)-Navlimetostat with other PRMT5 inhibitors or

standard-of-care therapies in a randomized clinical trial is not yet available. However, a

comparative overview can be drawn from existing data.

Comparison with Other PRMT5 Inhibitors
(S)-Navlimetostat's MTA-cooperative mechanism distinguishes it from first-generation, non-

selective PRMT5 inhibitors.
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Drug Mechanism
Key Efficacy Data
(in relevant
populations)

Reference

(S)-Navlimetostat

(MRTX1719)

MTA-Cooperative

PRMT5 Inhibitor

29% ORR in MTAP-

deleted NSCLC
[9]

Vopimetostat

(TNG462)

MTA-Cooperative

PRMT5 Inhibitor

27% ORR across all

MTAP-deleted cancer

types; 25% ORR in

2nd-line MTAP-

deleted pancreatic

cancer

[11]

GSK3326595
Non-selective PRMT5

Inhibitor

Modest activity in

some solid tumors

and lymphomas; not

specific to MTAP-

deleted cancers.

[2]

JNJ-64619178
Non-selective PRMT5

Inhibitor

5.6% ORR in a broad

population of patients

with advanced solid

tumors and NHL.

Comparison with Standard of Care (in MTAP-deleted
populations)
Standard-of-care treatments for cancers with high MTAP-deletion prevalence often show

limited efficacy, highlighting the unmet need for targeted therapies like (S)-Navlimetostat.
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Cancer Type
(MTAP-deleted)

Standard of Care
(Examples)

Reported Efficacy
in this Population

Reference

Non-Small Cell Lung

Cancer

Platinum-based

chemotherapy,

Immunotherapy

Patients with MTAP-

loss treated with ICIs

alone showed

significantly shorter

PFS compared to

MTAP-intact patients.

Pancreatic Cancer

FOLFIRINOX,

Gemcitabine + nab-

paclitaxel

MTAP deletion is

associated with a

worse prognosis.

[12]

Mesothelioma

Cisplatin +

Pemetrexed,

Nivolumab +

Ipilimumab

MTAP deletion is

associated with a low

ORR and short PFS

on immunotherapy.

[13][14]

Experimental Protocols
In Vitro Cell Viability Assay (10-day)

Cell Seeding: HCT116 MTAP wild-type and isogenic MTAP-deleted cells were seeded in 96-

well plates.[1]

Drug Treatment: Cells were treated with a range of concentrations of (S)-Navlimetostat.[1]

Incubation: Plates were incubated for 10 days.[1]

Viability Assessment: Cell viability was measured using CellTiter-Glo® luminescent cell

viability assay.[15]

Data Analysis: IC50 values were calculated from the concentration-response curves.[16]
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Caption: Workflow for a 10-day in vitro cell viability assay.

In Vivo Xenograft Study
Animal Model: Immunodeficient mice (e.g., BALB/c nude) were used.[17]

Tumor Implantation: Human cancer cell lines (e.g., Lu-99) or patient-derived xenograft (PDX)

fragments were subcutaneously implanted.[1][3]

Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., ~180 mm³).[1]

Drug Administration: (S)-Navlimetostat was administered orally, once daily, at various

doses.[1]
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Monitoring: Tumor volume and body weight were measured regularly for the duration of the

study (e.g., 21-22 days).[1][3]

Pharmacodynamic Analysis: At the end of the study, tumors were collected to measure

SDMA levels by immunoblotting.[1]

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in

treated versus vehicle control groups.[3]

Clinical Trial Protocol (NCT05245500 - Phase 1)
Study Design: A Phase 1, open-label, multicenter study.[6][7]

Patient Population: Patients with advanced, unresectable, or metastatic solid tumors with

homozygous deletion of the MTAP gene.[6][18]

Intervention: Oral administration of (S)-Navlimetostat in a dose-escalation design, followed

by expansion cohorts.[1][7]

Primary Objectives: To assess the safety, tolerability, and determine the recommended

Phase 2 dose.[7]

Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics (SDMA

modulation in tumor biopsies), and preliminary anti-tumor activity (ORR, DOR, PFS)

according to RECIST v1.1.[1][7]

Conclusion
(S)-Navlimetostat has demonstrated compelling preclinical selectivity and potent anti-tumor

activity in MTAP-deleted cancer models. Early clinical data from the ongoing Phase 1/2 trial are

encouraging, showing durable responses in heavily pretreated patients across various solid

tumors, most notably in NSCLC. The MTA-cooperative mechanism of action represents a

differentiated and promising therapeutic strategy for this genetically defined patient population

with a high unmet medical need. Further data from ongoing and future clinical trials will be

crucial to fully define the efficacy of (S)-Navlimetostat and its place in the treatment landscape

for MTAP-deleted cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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